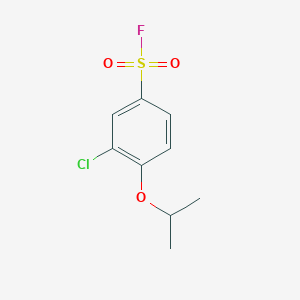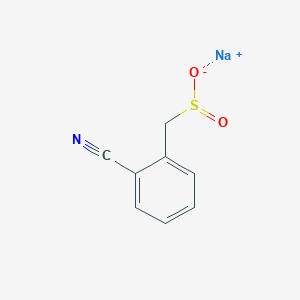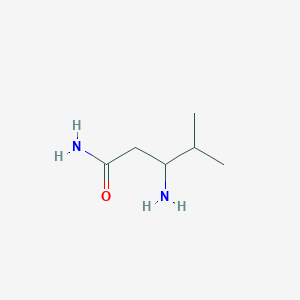
3-Amino-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methylpentanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of pentanamide, featuring an amino group at the third position and a methyl group at the fourth position of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylpentanamide can be achieved through several methods. One common approach involves the reaction of 4-methylpentanoic acid with ammonia, followed by the reduction of the resulting amide. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and flow rates .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon and hydrogen gas are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
3-Amino-4-methylpentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-methylpentanamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of tumor necrosis factor-alpha converting enzyme, which plays a role in inflammatory responses .
Comparaison Avec Des Composés Similaires
- 3-Amino-4-methylpyridine
- 4-Methylpentanoic acid
- 3-Amino-4-methylphenylbenzamide
Comparison: 3-Amino-4-methylpentanamide is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the pentanamide backbone. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 3-Amino-4-methylpyridine is an aromatic compound, this compound is an aliphatic compound, leading to differences in their chemical behavior and applications .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
3-amino-4-methylpentanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |
Clé InChI |
SVDDNCKPGUGLAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)

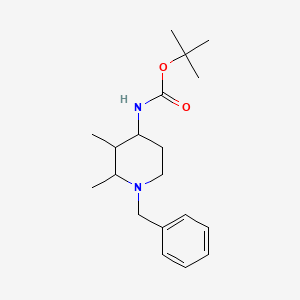
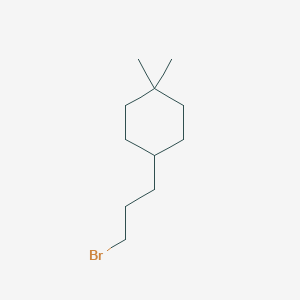

![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)

![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)



![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
